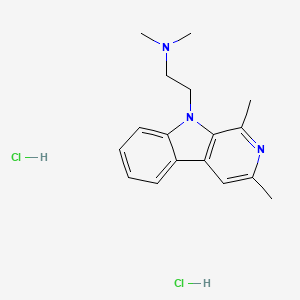
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9H-吡啶并(3,4-b)吲哚, 1,3-二甲基-9-(2-(二甲基氨基)乙基)-, 二盐酸盐”是一种复杂的有机化合物,属于吡啶并吲哚类。这类化合物以其多样的生物活性及其潜在的治疗应用而闻名。二盐酸盐形式表明该化合物是盐,这可以提高其溶解度和稳定性。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多步有机反应。一种常见的方法可能包括:
吡啶并吲哚核心形成: 这可以通过涉及适当前体的环化反应来实现。
二甲基化: 在碱性条件下使用甲基化试剂(如碘甲烷)可以引入二甲基。
二甲基氨基乙基的连接: 此步骤可能涉及亲核取代反应,其中二甲基氨基乙基卤化物与吡啶并吲哚核心反应。
二盐酸盐的形成: 最后用盐酸处理化合物以形成二盐酸盐。
工业生产方法
工业生产方法将扩大实验室合成,通常优化反应条件以获得更高的收率和纯度。这可能涉及连续流动反应器、自动化合成和严格的纯化过程。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在氮原子或芳环上。
还原: 还原反应可能针对含氮基团。
取代: 可以发生各种取代反应,尤其是在芳环或二甲基氨基乙基上。
常用试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化物、亲核试剂如胺或硫醇。
主要产物
主要产物将取决于具体的反应和条件,但可能包括化合物的氧化或还原形式,或具有取代基的衍生物。
科学研究应用
化学
催化: 该化合物可用于各种有机反应的催化剂或配体。
材料科学:
生物学
酶抑制: 它可以作为某些酶的抑制剂,使其在生物化学研究中发挥作用。
受体结合: 在研究受体-配体相互作用中具有潜在的应用。
医学
治疗剂: 作为治疗特定疾病的药物或药物前体的潜在应用。
诊断工具: 用于诊断分析或成像。
工业
化工生产: 用于合成其他复杂的有机化合物。
制药: 生产活性药物成分。
作用机制
作用机制将取决于具体的生物靶标。通常,它可能涉及:
与酶或受体结合: 抑制或激活其功能。
干扰细胞途径: 影响信号转导或代谢途径。
相似化合物的比较
类似化合物
9H-吡啶并(3,4-b)吲哚: 没有二甲基和二甲基氨基乙基的母体化合物。
1,3-二甲基-9H-吡啶并(3,4-b)吲哚: 缺少二甲基氨基乙基。
9-(2-(二甲基氨基)乙基)-9H-吡啶并(3,4-b)吲哚: 缺少二甲基。
独特之处
该化合物中同时存在二甲基和二甲基氨基乙基,这可能赋予其独特的性质,例如与类似物相比,溶解度、稳定性和特定生物活性得到增强。
属性
CAS 编号 |
102206-95-1 |
|---|---|
分子式 |
C17H23Cl2N3 |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-(1,3-dimethylpyrido[3,4-b]indol-9-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C17H21N3.2ClH/c1-12-11-15-14-7-5-6-8-16(14)20(10-9-19(3)4)17(15)13(2)18-12;;/h5-8,11H,9-10H2,1-4H3;2*1H |
InChI 键 |
IXHSNJNULVONPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)C)N(C3=CC=CC=C32)CCN(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















